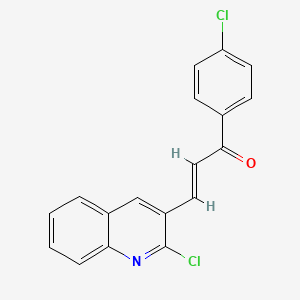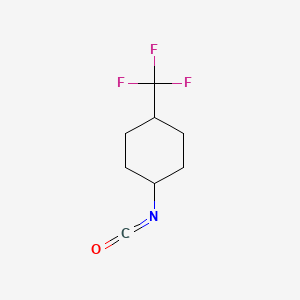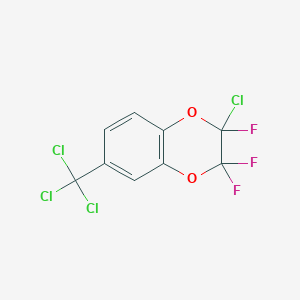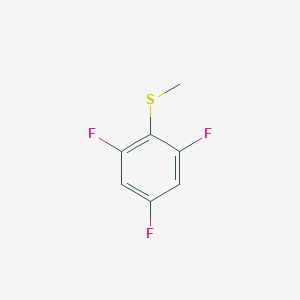
tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate” is a complex organic molecule. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with the Boc group can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . An efficient protocol for synthesis of similar compounds has been reported, involving simple reduction and inversion methods . The Boc/Bn strategy is used in solid-phase peptide synthesis (SPPS), where the stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA) .Molecular Structure Analysis
The molecular structure of the compound involves a tert-butyloxycarbonyl (Boc) group attached to an amino group, which is part of an imidazole ring. The Boc group is a protecting group used in organic synthesis .Chemical Reactions Analysis
The Boc group can be removed from the compound under strong acidic conditions, such as with trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Aplicaciones Científicas De Investigación
BOC-Protected Amine Preparation
The tert-butoxycarbonyl (BOC) group is a common protecting group for amines in organic synthesis. BOC-protected amines can be prepared using reagents like di-tert-butyl-iminodicarboxylate, which upon deprotonation, provides a doubly BOC-protected source of NH−2 .
Synthesis of Enantiopure Non-natural Alpha-Amino Acids
The compound serves as an intermediate in synthesizing enantiopure non-natural alpha-amino acids from l-glutamic acid after suitable protection and selective reduction . This is significant for developing novel peptides and drugs.
Optimization of Amino Acid Derivatives Synthesis
Research has been conducted to optimize the synthesis process of Boc derivatives of amino acids, which is fundamental in creating a wide range of bioactive molecules with potential therapeutic applications .
Mecanismo De Acción
Target of Action
Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate is a derivative of the amino acid glycine . Amino acids and their derivatives play crucial roles in various biological processes, often serving as building blocks for proteins or as intermediates in metabolism .
Mode of Action
The compound’s mode of action is primarily related to its role as a glycine derivative . Glycine is a non-essential amino acid that serves various functions in the body, including protein synthesis and neurotransmission . As a derivative, this compound may interact with the same targets as glycine, potentially influencing these processes.
Biochemical Pathways
Given its relation to glycine, it may be involved in pathways where glycine acts as a precursor or a neurotransmitter . For instance, glycine is a precursor for the synthesis of proteins, nucleic acids, and other molecules. It also acts as an inhibitory neurotransmitter in the central nervous system .
Pharmacokinetics
For instance, the compound is soluble in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially soluble in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Result of Action
As a glycine derivative, it may influence processes where glycine is involved, such as protein synthesis and neurotransmission .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that its action may be influenced by the surrounding medium . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.
Safety and Hazards
The compound may pose certain safety and hazards risks. For instance, similar compounds with the Boc group have been reported to be hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The use of amino acid ionic liquids (AAILs) for organic synthesis is being explored, with a focus on expanding the applicability of AAILs . The use of the Boc group in such compounds can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Propiedades
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-12(2,3)19-10(17)15-9-14-7-8-16(9)11(18)20-13(4,5)6/h7-8H,1-6H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNSRGJCFLCJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B6326070.png)




